molecular formula C22H20FN7OS B2617369 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)azetidine-3-carboxamide CAS No. 2034279-38-2

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)azetidine-3-carboxamide

Cat. No. B2617369
M. Wt: 449.51
InChI Key: MSMXNGXZJXGFOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C22H20FN7OS and its molecular weight is 449.51. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anti-Inflammatory Activities

Lahsasni et al. (2018) reported on the synthesis of new pyrimidine and thiophene derivatives with notable antibacterial and anti-inflammatory properties. Certain compounds exhibited potent activity against Bacillus strains and showed anti-inflammatory effects surpassing the standard drug in the study. This suggests the therapeutic potential of these compounds in treating bacterial infections and inflammation Lahsasni, D. A. M. Al-Hemyari, H. Ghabbour, Y. N. Mabkhoot, F. Aleanizy, A. Alothman, & Z. Almarhoon, 2018.

properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-1-(6-imidazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN7OS/c23-17-3-1-15(2-4-17)22-28-18(12-32-22)5-6-25-21(31)16-10-30(11-16)20-9-19(26-13-27-20)29-8-7-24-14-29/h1-4,7-9,12-14,16H,5-6,10-11H2,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMXNGXZJXGFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)NCCC4=CSC(=N4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)azetidine-3-carboxamide

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